molecular formula C8H4N2 B1664544 Isophthalonitrile CAS No. 626-17-5

Isophthalonitrile

Cat. No. B1664544
CAS RN: 626-17-5
M. Wt: 128.13 g/mol
InChI Key: LAQPNDIUHRHNCV-UHFFFAOYSA-N
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Description

Isophthalonitrile is an organic compound with the formula C6H4(CN)2. It is a colorless or white solid with low solubility in water . Two other isomers exist, phthalonitrile and terephthalonitrile . All three isomers are produced commercially by ammoxidation of the corresponding xylene isomers .


Synthesis Analysis

Isophthalonitrile is produced commercially by ammoxidation of the corresponding xylene isomers .


Molecular Structure Analysis

The molecular structure of Isophthalonitrile is C6H4(CN)2. It has a molar mass of 128.134 g·mol −1 .


Chemical Reactions Analysis

The hydrogenation of Isophthalonitrile (IPN) to meta-xylylenediamine (m-XDA) is usually catalyzed by the Raney or supported Ni based catalysts in the presence of basic additive . The supported catalysts have better mechanical strength and are safer than Raney Ni catalysts .


Physical And Chemical Properties Analysis

Isophthalonitrile has a molar mass of 128.13 g/mol. It is a solid at 20 degrees Celsius. Its melting point is 162–163 °C and its boiling point is 288 °C .

Scientific Research Applications

Electrochemical Reduction

Isophthalonitrile (1,3-benzenedicarbonitrile) undergoes electrochemical reduction, forming an anion radical through a one-electron transfer. This radical can dimerize via radical-radical coupling, an effect that accelerates in the presence of water. This process has been studied using cyclic voltammetry and polarography, offering insights into the kinetic and thermodynamic parameters of the electrode process (Gennaro et al., 1984).

Wastewater Treatment

Isophthalonitrile (IPN) wastewater, containing two cyano groups attached to the m-benzene ring, can be efficiently degraded using biological methods with high efficiency coupling microorganisms. Studies have shown the use of adsorption with ceramic carriers and embedding with Sodium Alginate (SA) and Polyvinyl Alcohol – Sodium Alginate (PVA-SA) for effective IPN biodegradation, achieving degradation rates over 96% (Zhang et al., 2011).

Isophthalic Acid Production

Isophthalic acid, an important intermediate in various applications, can be prepared using isophthalonitrile through various methods, including the isophthalonitrile hydrolytic method. This process has significant prospects, particularly in the manufacturing of unsaturated polyester resin, PET polyester resin, and alkyd resin (Song Hua, 2009).

Photocatalysis

Isophthalonitrile is utilized in photocatalysis, such as in the development of 2,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)isophthalonitrile (4CzIPN-tBu) for the generation of phosphorus-centered radicals. This photocatalyst enables visible-light-induced proton-coupled electron transfer, facilitating the construction of various phosphorylated compounds (Liu et al., 2020).

Polymerization

Isophthalonitrile participates in polymerization reactions, such as the 1,3-dipolar polycycloadditions with diolefins, leading to the formation of polymers stable up to 300-350°C in air. These polymers, synthesized from isophthalonitrile di-N-oxides, have applications in various industrial processes due to their thermal stability (Iwakura et al., 1968).

Fluorescence Probes

Isophthalonitrile derivatives have been developed as pH-sensitive fluorescent probes. These polyhalo acridones are useful for monitoring a wide range of acidic and basic conditions, indicating the versatility of isophthalonitrile in sensing and diagnostic applications (Huang et al., 2010).

Solubility Research

The solubility of isophthalonitrile (IPN) in various solvents has been studied, providing essential data for its application in chemical processes. Understanding the solubility behavior in different solvents and temperatures is crucial for its use in manufacturing and research settings (Z. Bo, 2011).

Organic Light-Emitting Diodes (OLEDs)

Isophthalonitrile is used in the synthesis of donor-π-acceptor-type fluorophores, contributing to advancements in OLED technology. These fluorophores demonstrate aggregation-enhanced emission and are utilized as both efficient nondoped emitters and hosts for high-performance OLEDs (Wu et al., 2017).

Hydrogenation Catalysts

Isophthalonitrile is a key substance in the study of hydrogenation reactions, particularly in the preparation of meta-xylenediamine. Research focuses on the development of catalysts, reaction mechanisms, and kinetics, enhancing the efficiency and selectivity of the hydrogenation process (Li Yugang, 2011).

Safety And Hazards

Isophthalonitrile is harmful if swallowed and may cause an allergic skin reaction . The LD50 (rat, oral) is 288 mg/kg .

properties

IUPAC Name

benzene-1,3-dicarbonitrile
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InChI

InChI=1S/C8H4N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H
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InChI Key

LAQPNDIUHRHNCV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)C#N)C#N
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Molecular Formula

C6H4(CN)2, C8H4N2
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DSSTOX Substance ID

DTXSID7027259
Record name 1,3-Benzenedicarbonitrile
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Molecular Weight

128.13 g/mol
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Physical Description

M-phthalodinitrile appears as white, crystalline or flaky solid with an almond-like odor. mp: 161-162 °C (sublimes) Density 1.28 g/cm3 (at 25 °C). Insoluble in water. Soluble in benzene and in acetone. Used as an intermediate in the manufacture of polyurethane paints and varnishes, pharmaceuticals, and agricultural chemicals., Dry Powder, Needle-like, colorless to white, crystalline, flaky solid with an almond-like odor; [NIOSH], COLOURLESS-TO-WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Needle-like, colorless to white, crystalline, flaky solid with an almond-like odor.
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Boiling Point

Sublimes (NIOSH, 2023), Sublimes
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Flash Point

>150 °C
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Solubility

Slight (NIOSH, 2023), SLIGHTLY SOL IN HOT WATER, VERY SOL IN HOT ALCOHOL, ETHER, BENZENE, CHLOROFORM, INSOL IN PETROLEUM ETHER, Solubility in water, g/100ml at 20 °C: 0.07, Slight
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Density

4.42 (NIOSH, 2023) - Denser than water; will sink, 1.3 g/cm³, 4.42
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Vapor Density

Relative vapor density (air = 1): 4.42
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Vapor Pressure

0.01 mmHg (NIOSH, 2023), 0.00569 [mmHg], 1.33 Pa, 0.01 mmHg
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Product Name

1,3-Dicyanobenzene

Color/Form

NEEDLES FROM ALCOHOL, Needle-like, colorless to white, crystalline, flaky solid.

CAS RN

626-17-5
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Melting Point

324 °F (Sublimes) (NIOSH, 2023), 162 °C, 324 °F (sublimes), 324 °F (Sublimes)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name M-PHTHALODINITRILE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/454
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name m-Phthalodinitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0513.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

Patent Document 1 discloses a method of producing m-xylylenediamine from m-xylene. In the proposed method, isophthalonitrile produced by the ammoxidation of m-xylene is extracted into an organic solvent. Then, high-boiling point impurities are separated out in the first distillation step and the organic solvent is separated out in the second distillation step. Then, isophthalonitrile is taken out of the bottom of apparatus. The obtained purified isophthalonitrile is then hydrogenated after the addition of a specific solvent and liquid ammonia. This method requires increased costs for constructing production facilities because of its large number of steps. In addition, the method requires two distillation steps before the hydrogenation and further requires another distillation step for purification after the hydrogenation step. Therefore, a great quantity of energy for distillation should be consumed.
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Synthesis routes and methods II

Procedure details

kk) by using 3,5-dicyanobenzylidenetriphenylphosphorane prepared in situ by means of 3,5-dicyanobenzyltriphenylphosphonium bromide and sodium bis(trimethylsilyl)amide there is obtained 5-[(Z)-2-(1R,4S,5S,8R)-4,8-dimethyl-7-oxo-2,3-dioxabicyclo[3.3.1]nonan-4-yl]vinyl]isophthalonitrile [m.p. 85°];
Name
3,5-dicyanobenzylidenetriphenylphosphorane
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3,5-dicyanobenzyltriphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isophthalonitrile
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Isophthalonitrile
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Isophthalonitrile
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Isophthalonitrile
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Isophthalonitrile
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Isophthalonitrile

Citations

For This Compound
2,000
Citations
YC He, YD Wu, XH Pan, CL Ma - Biotechnology letters, 2014 - Springer
… Under these optimum reaction conditions, 400 mM terephthalonitrile and isophthalonitrile … were used for hydrolyzing terephthalonitrile and isophthalonitrile in batch mode. As shown in …
Number of citations: 9 link.springer.com
D Xu, SE Rowland, P Clark, A Giroux, B Côté… - … of Pharmacology and …, 2008 - ASPET
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal prostaglandin E 2 (PGE 2 ) synthase in the cyclooxygenase pathway. Inhibitors of mPGES-1 may block PGE 2 …
Number of citations: 190 jpet.aspetjournals.org
M Yang, IS Park, Y Miyashita, K Tanaka… - Angewandte …, 2020 - Wiley Online Library
… aromatic substitution reactions using fluorinated isophthalonitrile precursors and 3,6-di-tert-… arrangement with respect to the central isophthalonitrile core, as evidenced by the large …
Number of citations: 62 onlinelibrary.wiley.com
G Kreiza, D Berenis, D Banevičius, S Juršėnas… - Chemical Engineering …, 2021 - Elsevier
… Here, we address this issue in isophthalonitrile-based blue TADF emitters by imposing enlarged … The results imply great potential of isophthalonitrile-based TADF emitters for solution-…
Number of citations: 32 www.sciencedirect.com
WP Heilman, RD Battershell, WJ Pyne… - Journal of Medicinal …, 1978 - ACS Publications
… As in the isophthalonitrile series, the simply substituted trimesonitriles possess the highest level of activity. Unsubstituted trimesonitrile (16, TMN) reduced edema 32% at a dose of 200 …
Number of citations: 33 pubs.acs.org
K Wu, Y Guan, Z Yang, H Ji - Journal of Chemical & Engineering …, 2021 - ACS Publications
The solid–liquid equilibrium of isophthalonitrile (IPN) in 16 solvents (methanol, ethanol, n-propanol, isopropanol, acetone, ethyl acetate, acetonitrile, chloroform, cyclohexanone, …
Number of citations: 5 pubs.acs.org
Y Fan, C Tang, Q Hu, Y Lei, J Huo - Polish Journal of Chemical …, 2018 - sciendo.com
… The elastomer was prepared through the 1, 3-dipolar cycloaddition of reaction between liquid polybutadiene (LPB) and isophthalonitrile oxide in this work. The tensile strength of …
Number of citations: 1 sciendo.com
Y Hasegawa, Y Yamada, M Sasaki… - The Journal of …, 2018 - ACS Publications
We fabricated a well-ordered homogeneous monolayer of disk-shaped, carbazolyl dicyanobenzene (CDCB)-based thermally activated delayed fluorescence (TADF) molecule, ie, …
Number of citations: 24 pubs.acs.org
SW Row, TY Chae, KS Yoo, SD Lee… - … Canadian Journal of …, 2007 - Wiley Online Library
This study focused on the effects of reaction solvent on the hydrogenation of isophthalonitrile (IPN) to produce m‐Xylylenediamine (MXDA) over Ni‐based commercial catalyst. The …
Number of citations: 13 onlinelibrary.wiley.com
SM Engle, TR Kirkner, CB Kelly* - Organic Syntheses, 2003 - Wiley Online Library
This article describes the procedure for preparation of 2,4,5,6‐tetra(9H‐carbazol‐9‐yl) isophthalonitrile. It presents some of the important points to be considered, the conditions that …
Number of citations: 24 onlinelibrary.wiley.com

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